molecular formula C22H14BrClN2O5 B11697693 methyl 5-(5-{(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-2-chlorobenzoate

methyl 5-(5-{(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-2-chlorobenzoate

Cat. No.: B11697693
M. Wt: 501.7 g/mol
InChI Key: GWOGKICARAWQSG-BOPFTXTBSA-N
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Description

METHYL 5-(5-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOATE is a complex organic compound that features a unique combination of functional groups, including a bromophenyl group, a dioxopyrazolidinylidene moiety, a furan ring, and a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(5-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-bromophenyl-3,5-dioxopyrazolidinylidene intermediate, which is then reacted with a furan derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(5-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dioxopyrazolidinylidene moiety to a more reduced state.

    Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents to the bromophenyl group.

Scientific Research Applications

METHYL 5-(5-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOATE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 5-(5-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to METHYL 5-(5-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOATE include other pyrazolidinylidene derivatives, furan-containing compounds, and chlorobenzoate esters. Examples include:

Uniqueness

The uniqueness of METHYL 5-(5-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}FURAN-2-YL)-2-CHLOROBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and enables the compound to participate in a wide range of chemical reactions, making it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C22H14BrClN2O5

Molecular Weight

501.7 g/mol

IUPAC Name

methyl 5-[5-[(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]-2-chlorobenzoate

InChI

InChI=1S/C22H14BrClN2O5/c1-30-22(29)16-10-12(2-8-18(16)24)19-9-7-15(31-19)11-17-20(27)25-26(21(17)28)14-5-3-13(23)4-6-14/h2-11H,1H3,(H,25,27)/b17-11-

InChI Key

GWOGKICARAWQSG-BOPFTXTBSA-N

Isomeric SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)Br)Cl

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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